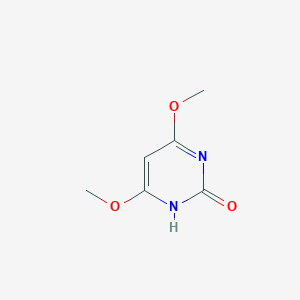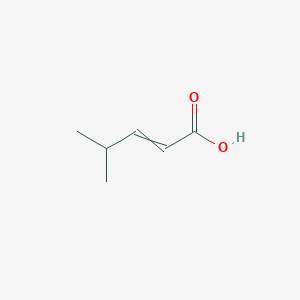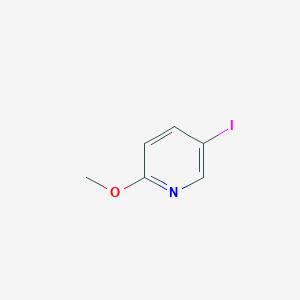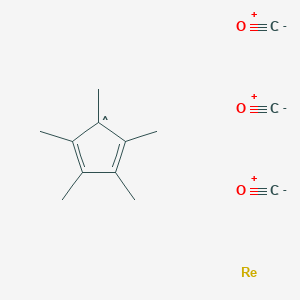
Pentamethylcyclopentadienylrhenium tricarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pentamethylcyclopentadienyl complexes typically involves the reaction of specific precursors under controlled conditions. For example, Amouri et al. (2002) describe the synthesis of several novel pentamethylcyclopentadienyl complexes [(C5Me5)IrL3][BF4]2, including tris(solvent) precursors [(C5Me5)M(acetone)2(H2O)][BF4]2 (M = Rh, Ir) (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).
Molecular Structure Analysis
The molecular structure of these compounds has been determined through X-ray crystallography. The study by Amouri et al. (2002) reveals that the coordinated water molecule in these complexes is hydrogen bonded to both BF4(-) anions, highlighting the complexity of these molecular structures (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).
Chemical Reactions and Properties
Pentamethylcyclopentadienylrhenium tricarbonyl can undergo various chemical reactions, leading to the formation of novel compounds. Herrmann et al. (1984) report the formation of new oxo-rhenium complexes through oxidative decarbonylation processes in the photochemistry of tricarbonyl(η5-pentamethylcyclopentadienyl)rhenium (Herrmann, Serrano, Schäfer, Küsthardt, Ziegler, & Guggolz, 1984).
Physical Properties Analysis
The physical properties of these complexes, such as crystallization, molecular symmetry, and lattice parameters, are integral to understanding their behavior in various applications. This is exemplified in the research by Amouri et al. (2002), where the crystallization in the monoclinic space group and specific lattice parameters are detailed (Amouri, Guyard-Duhayon, Vaissermann, & Rager, 2002).
Chemical Properties Analysis
These complexes exhibit unique chemical properties, such as reactivity towards different ligands and solvents, and can form various derivatives with interesting structural and chemical characteristics. The research by Herrmann et al. (1984) provides insight into these aspects through the study of derivatives formed under different conditions (Herrmann, Serrano, Schäfer, Küsthardt, Ziegler, & Guggolz, 1984).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Pentamethylcyclopentadienylrhenium tricarbonyl has been explored for its utility in organic synthesis and catalysis. Its applications range from serving as a catalyst in transfer hydrogenation reactions to facilitating the synthesis of complex organic molecules. For instance, it has been demonstrated that CpRe(CO)3 and its derivatives can act as efficient catalysts for the formal [3,3] rearrangement of allyl beta-ketoesters, showcasing the potential for C-C bond formation under mild conditions (Burger & Tunge, 2004). Furthermore, CpRe(CO)3 complexes have been used in the synthesis of organometallic rhenium(I) pentylcarbonato complexes, demonstrating their role in creating new synthons for carboxylato, sulfonato, and chlorido complexes, which are pivotal in developing compounds with strong cytotoxic and fluorescence properties (Winstead et al., 2021).
Heterogeneous Catalysis
The use of pentamethylcyclopentadienylrhenium tricarbonyl and related compounds extends to heterogeneous catalysis, where they serve as active sites on polymers for catalytic applications. An example is the heterogenization of pentamethylcyclopentadienylrhodium catalytic species on bipyridine-based porous polymers for the efficient transfer hydrogenation of α-aryl ketones. This application demonstrates the versatility of Cp*Re(CO)3 derivatives in catalysis, offering similar activity to their homogeneous counterparts and highlighting their potential in overcoming diffusion limitations in solid catalysts (Wisser et al., 2018).
DNA Interaction Studies
The interaction of tricarbonylrhenium(I) compounds, including those derived from Cp*Re(CO)3, with DNA has been investigated, providing insights into their potential biomedical applications. Studies involving the synthesis, characterization, and DNA interaction of tricarbonylrhenium(I) compounds have highlighted their ability to bind with DNA, as evidenced by UV–Vis DNA-binding assays, gel electrophoresis, and molecular docking simulations. Such interactions are crucial for understanding the biological activities of these compounds and their potential as therapeutic agents (Ismail et al., 2017).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZUPTPNMRTTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylcyclopentadienylrhenium tricarbonyl | |
CAS RN |
12130-88-0 |
Source


|
| Record name | Pentamethylcyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

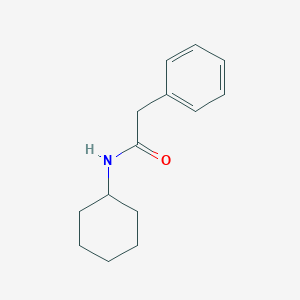
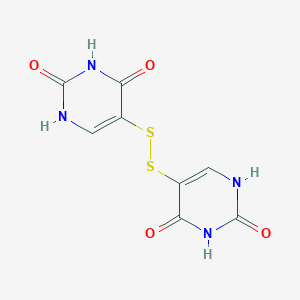

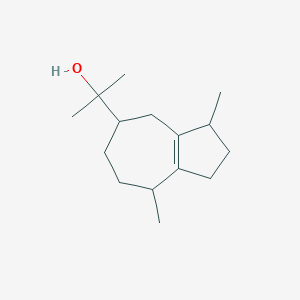

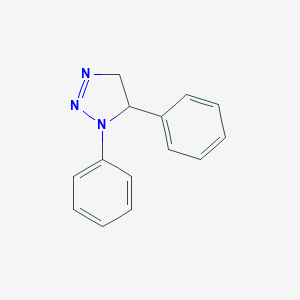
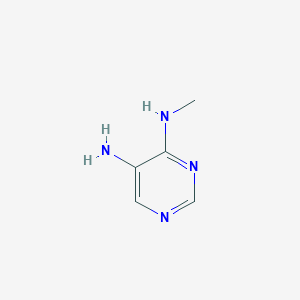
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
